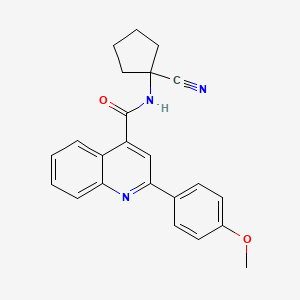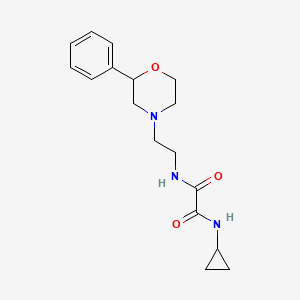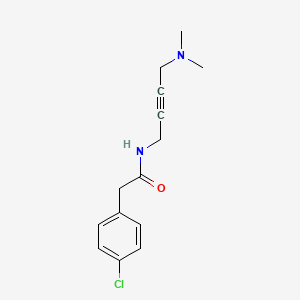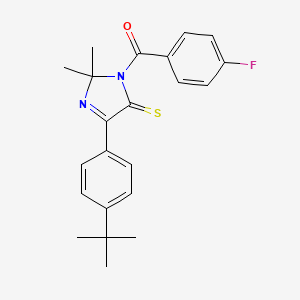![molecular formula C8H6F2N2O2 B2648801 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-97-6](/img/structure/B2648801.png)
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an isoxazole ring, which is fused to a pyridine ring. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitropyridine with difluoromethyl ketone in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial to achieving consistent quality and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials with unique properties, such as improved stability or enhanced biological activity.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-4-methylisoxazolo[5,4-b]pyridin-6(7H)-one
- 4-(Trifluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
- 4-(Difluoromethyl)-3-ethylisoxazolo[5,4-b]pyridin-6(7H)-one
Uniqueness
4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as improved metabolic stability or enhanced binding affinity for certain targets.
Propriétés
IUPAC Name |
4-(difluoromethyl)-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJWCBYROOTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648723.png)
![N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648724.png)

![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)

![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)
![5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2648737.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2648738.png)
![N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)
